The Discovery and Characterization of Calicheamicin from Micromonospora echinospora: A Technical Guide
The Discovery and Characterization of Calicheamicin from Micromonospora echinospora: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calicheamicin, a potent enediyne antitumor antibiotic, was first isolated from the bacterium Micromonospora echinospora. Its discovery in the mid-1980s marked a significant milestone in the search for novel anticancer agents. This technical guide provides an in-depth overview of the discovery, biosynthesis, and mechanism of action of calicheamicin. It details the experimental protocols for the fermentation of Micromonospora echinospora, the extraction and purification of calicheamicin, and the assays used to determine its biological activity. Quantitative data on its physicochemical properties and cytotoxic activity are presented in structured tables for clarity. Furthermore, key processes are visualized through diagrams generated using the DOT language to facilitate a comprehensive understanding of this remarkable natural product.
Discovery and Origin
Calicheamicin was first discovered in the mid-1980s by a scientist from Lederle Laboratories (now part of Pfizer) from a soil sample collected in Kerrville, Texas. The soil, locally known as "caliche," is a type of sedimentary rock rich in calcium carbonate. This unique environment harbored the actinomycete Micromonospora echinospora subsp. calichensis, the producer of this novel family of antitumor antibiotics.[1][2] Initial screening of the fermentation broth of this microorganism revealed potent antimicrobial and antitumor activities, leading to the isolation and characterization of the calicheamicin complex.
Physicochemical and Biological Properties
Calicheamicin γ1I is the most notable member of the calicheamicin family. It is a complex molecule with a molecular formula of C55H74IN3O21S4 and a molecular weight of 1368.4 g/mol . It is characterized by a unique enediyne core structure, which is responsible for its potent biological activity. Calicheamicins are highly potent cytotoxic agents, exhibiting activity against a broad range of cancer cell lines and demonstrating significant antitumor effects in vivo.[2]
Table 1: Physicochemical Properties of Calicheamicin γ1I
| Property | Value |
| Molecular Formula | C55H74IN3O21S4 |
| Molecular Weight | 1368.4 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| UV max (MeOH) | 238, 268, 320 nm |
Table 2: In Vitro Cytotoxicity of Calicheamicin γ1I against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HL-60 | Promyelocytic Leukemia | 0.01 - 0.1 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.05 - 0.5 |
| K562 | Chronic Myelogenous Leukemia | 0.1 - 1.0 |
| A549 | Lung Carcinoma | 0.5 - 5.0 |
| MCF-7 | Breast Adenocarcinoma | 0.2 - 2.0 |
| HT-29 | Colon Adenocarcinoma | 1.0 - 10.0 |
Note: IC50 values are approximate and can vary depending on the specific experimental conditions.
Biosynthesis of Calicheamicin
The biosynthesis of calicheamicin in Micromonospora echinospora is a complex process involving a Type I polyketide synthase (PKS) and a series of tailoring enzymes. The enediyne core is assembled by the PKS from acetate and malonate precursors. This is followed by a series of post-PKS modifications, including oxidations, methylations, and glycosylations, to yield the final complex structure. The biosynthetic gene cluster for calicheamicin has been identified and characterized, providing insights into the enzymatic machinery responsible for its production.
Caption: Overview of the calicheamicin biosynthetic pathway.
Experimental Protocols
Fermentation of Micromonospora echinospora for Calicheamicin Production
Objective: To cultivate Micromonospora echinospora subsp. calichensis for the production of calicheamicin.
Materials:
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Micromonospora echinospora subsp. calichensis culture
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Seed medium: Tryptic soy broth (30 g/L)
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Production medium (per liter): 50 g soluble starch, 20 g glucose, 10 g peptone, 5 g yeast extract, 3 g CaCO3, 0.5 g K2HPO4, 0.5 g MgSO4·7H2O, 0.01 g FeSO4·7H2O. Adjust pH to 7.0.
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Shake flasks (250 mL)
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Fermenter (5 L)
Procedure:
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Inoculate a 250 mL shake flask containing 50 mL of seed medium with a loopful of M. echinospora from a slant culture.
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Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
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Use the seed culture to inoculate a 5 L fermenter containing 3 L of production medium. The inoculum size should be 5% (v/v).
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Maintain the fermentation at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and an agitation speed of 300 rpm.
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Monitor the fermentation for calicheamicin production by periodically taking samples and analyzing them by HPLC.
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The fermentation is typically harvested after 7-10 days when the calicheamicin titer reaches its maximum.
Extraction and Purification of Calicheamicin
Objective: To extract and purify calicheamicin from the fermentation broth.
Materials:
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Fermentation broth
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Ethyl acetate
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Silica gel for column chromatography
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Reversed-phase C18 silica gel for HPLC
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Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, water)
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Rotary evaporator
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High-Performance Liquid Chromatography (HPLC) system
Procedure:
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Harvest the fermentation broth and extract the whole broth (including mycelia) with an equal volume of ethyl acetate three times.
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Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
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Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate the calicheamicin complex from other metabolites.
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Monitor the fractions by TLC or HPLC and pool the fractions containing calicheamicin.
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Further purify the calicheamicin-containing fractions by preparative reversed-phase HPLC using a C18 column and a gradient of methanol and water.
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Collect the peak corresponding to calicheamicin γ1I and evaporate the solvent to obtain the pure compound.
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Confirm the identity and purity of the isolated calicheamicin γ1I by mass spectrometry and NMR spectroscopy.
Caption: Workflow for the extraction and purification of calicheamicin.
DNA Cleavage Assay
Objective: To assess the DNA-cleaving ability of calicheamicin.
Materials:
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Supercoiled plasmid DNA (e.g., pBR322)
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Calicheamicin γ1I
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Dithiothreitol (DTT) or glutathione (GSH) as a reducing agent
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Tris-HCl buffer (pH 8.0)
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Agarose gel
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Ethidium bromide or other DNA stain
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Gel electrophoresis apparatus
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UV transilluminator
Procedure:
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Prepare a reaction mixture containing supercoiled plasmid DNA (100 ng) in Tris-HCl buffer.
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Add calicheamicin γ1I to the reaction mixture at various concentrations (e.g., 0.1, 1, 10, 100 nM).
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Initiate the DNA cleavage reaction by adding a reducing agent (e.g., 1 mM DTT).
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Incubate the reaction mixture at 37°C for 30 minutes.
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Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA).
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Analyze the DNA samples by agarose gel electrophoresis.
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Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
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The conversion of supercoiled DNA (Form I) to nicked circular DNA (Form II) and linear DNA (Form III) indicates single-strand and double-strand DNA cleavage, respectively.
Mechanism of Action
The potent cytotoxicity of calicheamicin is attributed to its unique mechanism of action, which involves sequence-selective binding to the minor groove of DNA and subsequent double-strand cleavage. The oligosaccharide portion of the molecule is responsible for the sequence-specific recognition, primarily targeting pyrimidine-rich sequences such as 5'-TCCT-3' and 5'-TTTT-3'.[2]
Upon binding to DNA, the trisulfide group in the calicheamicin molecule is reduced by cellular thiols like glutathione. This reduction triggers a Bergman cyclization of the enediyne core, generating a highly reactive p-benzyne diradical. This diradical then abstracts hydrogen atoms from the deoxyribose backbone of both DNA strands, leading to the formation of DNA radicals. These radicals subsequently react with oxygen, resulting in oxidative cleavage of the DNA backbone and causing double-strand breaks. The induction of these lethal double-strand breaks ultimately leads to apoptosis and cell death.
References
- 1. Improving the Production of Antitumor Calicheamicin by the Micromonospora echinospora Mutant Coupled with in situ Resin Adsorption in Fermentation Process | Semantic Scholar [semanticscholar.org]
- 2. Calicheamicins, a novel family of antitumor antibiotics: taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
